2-(Oxan-4-yl)cyclohexan-1-ol

Description

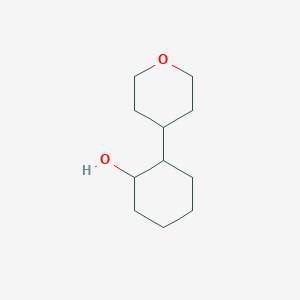

2-(Oxan-4-yl)cyclohexan-1-ol (IUPAC name: (1R,2S)-2-(oxan-4-yl)cyclohexan-1-ol) is a bicyclic alcohol characterized by a cyclohexanol backbone substituted at the C2 position with a tetrahydropyran (oxane) ring. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.27 g/mol. The compound exhibits stereochemical specificity, existing as a racemic mixture of the (1R,2S) and (1S,2R) enantiomers .

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-(oxan-4-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C11H20O2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h9-12H,1-8H2 |

InChI Key |

GQSXCDAJYINAQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2CCOCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with oxan-4-ylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate oxan-4-ylmethyl cyclohexanone, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

Substitution: The oxan-4-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanal.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted cyclohexanols depending on the reagent used.

Scientific Research Applications

2-(Oxan-4-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The oxan-4-yl group can also interact with hydrophobic regions of proteins and other macromolecules, affecting their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below summarizes key structural and physicochemical differences between 2-(Oxan-4-yl)cyclohexan-1-ol and selected analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Functional Groups | Purity/Yield | CAS Number |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₂₀O₂ | 184.27 | Oxan-4-yl | Ether, Alcohol | - | - |

| 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol | C₇H₉F₃O₂ | 180.14 | Trifluoromethyl, Oxo | Ketone, CF₃, Alcohol | 55% yield | EN300-761558 |

| rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol | C₁₃H₁₇BrO | 269.18 | 2-Bromophenyl | Aryl bromide, Alcohol | 95% | EN300-761603 |

| 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol | C₁₅H₂₈O | 224.39 | Cyclohexyl, propyl | Alcohol | - | 50807-15-3 |

Key Observations:

- Polarity and Solubility : The oxane group in this compound enhances polarity compared to alkyl-substituted analogs (e.g., 4-(2-cyclohexylpropyl)cyclohexan-1-ol ), likely improving solubility in polar aprotic solvents.

- Acidity : The hydroxyl group in 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol is more acidic due to the electron-withdrawing trifluoromethyl group, whereas the oxane substituent in this compound exerts an electron-donating effect, reducing acidity .

Biological Activity

2-(Oxan-4-yl)cyclohexan-1-ol is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cyclohexane ring substituted with an oxan-4-yl group and a hydroxyl functional group. These moieties contribute to its reactivity and interaction with biological targets. The hydroxyl group is particularly significant as it can form hydrogen bonds, influencing the compound's interaction with proteins and other biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

- Hydrogen Bond Formation : The hydroxyl group can engage in hydrogen bonding with polar biomolecules, potentially altering their structure and function.

- Hydrophobic Interactions : The oxan-4-yl group allows the compound to interact with hydrophobic regions of proteins, which may influence enzyme activity or receptor binding.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that the compound exhibits antimicrobial properties, potentially through mechanisms similar to those observed in other cyclohexanol derivatives. Its ability to disrupt microbial cell membranes or inhibit essential enzymes may contribute to this effect.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Preliminary results suggest that it may effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The selectivity index indicates its potential for targeted therapeutic applications while minimizing toxicity to normal cells .

Research Findings

Recent studies have focused on the pharmacological potential of this compound. Key findings include:

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The compound demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.